molecular formula C11H14N2O4 B1671926 Glycyl-L-tyrosine CAS No. 658-79-7

Glycyl-L-tyrosine

Cat. No. B1671926
CAS RN: 658-79-7
M. Wt: 238.24 g/mol
InChI Key: XBGGUPMXALFZOT-VIFPVBQESA-N
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Description

Glycyl-L-tyrosine is a dipeptide containing glycine and L-tyrosine . It has the molecular formula C11H14N2O4 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

Glycyl-L-tyrosine can be synthesized by combining L-tyrosine, which is known for its poor solubility in water due to its aromatic ring and hydroxyl group, with glycine . This forms the Glycyl-L-tyrosine (GY) dipeptide . The utilization of GY dipeptide during fed-batch cultures of IgG-producing CHO cells has been investigated .


Molecular Structure Analysis

The molecular weight of Glycyl-L-tyrosine is 238.2399 . Its IUPAC Standard InChI is InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 . The 3D structure of Glycyl-L-tyrosine can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Glycyl-L-tyrosine has a molecular weight of 238.2399 . It is a white to off-white solid and its solubility surpasses that of traditional L-Tyrosine .

Scientific Research Applications

Nutritional Treatments for Psychotic Disorders

Glycyl-L-tyrosine, as part of protein-based formulations, has been investigated for its potential in treating manic and psychotic disorders. A study highlights the development of seven caseino-glycomacropeptide (c-GMP) based formulations using Glycyl-L-tyrosine, aiming to provide a unique nutritional therapy by inhibiting cerebral dopamine synthesis and possibly enhancing glutamatergic function. This approach is considered for patients resistant to anti-psychotic medication, suggesting a novel avenue for neuroscience research and improving bipolar and psychotic disorder therapies (Badawy, 2013).

Plant Abiotic Stress Resistance

Glycyl-L-tyrosine, in the context of glycine betaine (GB) and proline, is relevant to plant stress resistance. These compounds accumulate in response to environmental stresses such as drought, salinity, and extreme temperatures, aiding in osmotic adjustment and enzyme and membrane integrity. While their exact roles remain under debate, the positive correlation between GB, proline accumulation, and stress tolerance has been supported by various studies, suggesting their significant impact on improving plant resistance to adverse conditions (Ashraf & Foolad, 2007).

Melanin Synthesis and Depigmentation

Studies have explored the use of Glycyl-L-tyrosine in influencing melanin synthesis and depigmentation. Glutathione, a compound closely associated with tyrosinase (an enzyme key to melanin production), has been reviewed for its anti-melanogenic effects, including direct inactivation of tyrosinase, modulation of melanocytotoxic agents, and potential use in treating pigmentary disorders. This evidence supports further research into glutathione and potentially Glycyl-L-tyrosine's role in depigmentation and treatment of skin disorders (Villarama & Maibach, 2005).

Future Directions

There is a growing interest in the use of dipeptides like Glycyl-L-tyrosine in cell culture systems, particularly in the biopharmaceutical industry . The solubility of Glycyl-L-tyrosine surpasses that of traditional L-Tyrosine, making it a promising candidate for future research and applications .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGGUPMXALFZOT-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316223
Record name Glycyl-L-tyrosine
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyltyrosine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycyl-L-tyrosine

CAS RN

658-79-7
Record name Glycyl-L-tyrosine
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Record name Glycyltyrosine
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Record name Glycyltyrosine
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Record name Glycyl-L-tyrosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-glycyl-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLYCYL-TYROSINE
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Record name Glycyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,550
Citations
SA Roberts, RO Ball, AM Moore, RM Filler… - Pediatric …, 2001 - nature.com
… fed neonate receiving graded intakes of glycyl-l-tyrosine as a source of tyrosine. Thirteen … nutrition with one of five graded levels of glycyl-l-tyrosine. The mean requirement and safe level …
Number of citations: 71 www.nature.com
DC Rees, WN Lipscomb - Proceedings of the National …, 1983 - National Acad Sciences
… Interactions between the tyrosine residue of glycyl-L-tyrosine and apoarboxypeptidase A … resolution of the complex of apo-CPase A with the dipeptide glycyl-L-tyrosine (Gly-Tyr) (13). X-…
Number of citations: 57 www.pnas.org
S Albers, J Wernerman, P Stehle… - Clinical Science …, 1988 - europepmc.org
… -L-glutamine and glycyl-L-tyrosine was investigated by means … -L-glutamine and glycyl-L-tyrosine were rapidly cleared from … -L-glutamine and glycyl-L-tyrosine are rapidly (quantitatively) …
Number of citations: 115 europepmc.org
JD House, PB Pencharz, RO Ball - Pediatric research, 1997 - nature.com
… In the present study, we investigated tyrosine kinetics and requirements during TPN, when tyrosine was supplied as the soluble dipeptide, glycyl-L-tyrosine in a neonatal piglet model. …
Number of citations: 40 www.nature.com
M Neuhäuser, JA Wandira, U Göttmann… - The American journal of …, 1985 - Elsevier
… amount of either glycine, glycyl-L-tyrosine … rates for Nacetyl-L-tyrosine and glycyl-L-tyrosine … and glycyl-L-tyrosine are efficiently utilized by the rat during total parenteral nutrition. …
Number of citations: 34 www.sciencedirect.com
DW Smits, EH Wiebenga - Acta Crystallographica, 1953 - scripts.iucr.org
… The present structure determination of glycyl-L- tyrosine hydrochloride was started some years ago with the purpose of obtaining information about the atomic configuration in the amide …
Number of citations: 49 scripts.iucr.org
P Stehle, S Weber, P Fürst - The Journal of nutrition, 1996 - Elsevier
… solu ble synthetic dipeptide, glycyl-L-tyrosine, as a paren teral … Intact glycyl-L-tyrosine was not de tectable, suggesting … -deficient rats, parenteral glycyl-L-tyrosine rapidly provides free …
Number of citations: 10 www.sciencedirect.com
VI Smirnov, VG Badelin - Journal of Molecular Liquids, 2014 - Elsevier
… glycyl-L-tyrosine and some organic co-solvents in the aqueous solution. Glycyl-L-tyrosine … sol H ∘ and transfer, Δ tr H ∘ of glycyl-L-tyrosine from H 2 O to binary solvent and enthalpic …
Number of citations: 8 www.sciencedirect.com
G Boguta, AM Dancewicz - Radiation Physics and Chemistry (1977), 1982 - Elsevier
… The results of the present study demonstrate that dityrosine is produced radiolytically in solutions of tyrosine, glycyl-L-tyrosine or poly-Ltyrosine (PLT), both in the presence and in the …
Number of citations: 15 www.sciencedirect.com
T Matsumoto, R Kitayama, R Yamada, H Ogino - Process Biochemistry, 2021 - Elsevier
… , dipeptides on the other side, such as l-glycyl-l-tyrosine (Gly-Tyr), have high aqueous solubility… reaction conditions of the synthesis of carbobenzoxy-glycyl-l-tyrosine amide (Cbz-Gly-Tyr-…
Number of citations: 2 www.sciencedirect.com

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